Technical Documentation Center

2,2-Dimethylchroman-4-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2-Dimethylchroman-4-amine hydrochloride
  • CAS: 24700-18-3

Core Science & Biosynthesis

Foundational

What is the mechanism of action of 2,2-Dimethylchroman-4-amine hydrochloride?

The Pharmacological Architecture of 2,2-Dimethylchroman-4-amine Hydrochloride: A Privileged Scaffold in Modern Therapeutics Executive Summary As drug development pivots toward highly complex, multi-domain protein targets...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Architecture of 2,2-Dimethylchroman-4-amine Hydrochloride: A Privileged Scaffold in Modern Therapeutics

Executive Summary

As drug development pivots toward highly complex, multi-domain protein targets, the reliance on rigid, stereochemically defined building blocks has never been higher. 2,2-Dimethylchroman-4-amine hydrochloride is not a terminal Active Pharmaceutical Ingredient (API) in isolation; rather, it is a "privileged scaffold"—a highly specialized pharmacophore intermediate[1]. When incorporated into larger molecular architectures, this moiety dictates the 3D trajectory of the drug, enabling precise target engagement.

In my experience optimizing lead compounds, the chroman-4-amine core consistently solves critical medicinal chemistry challenges: it provides a lipophilic anchor, metabolic stability via steric hindrance, and a primary amine vector for versatile amide coupling. This whitepaper deconstructs the mechanism of action of 2,2-dimethylchroman-4-amine by examining its definitive role in two breakthrough therapeutic domains: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) correction [2] and Plasmepsin X (PMX) inhibition for antimalarial chemovaccination [3].

Part 1: Structural Causality – Why the Chroman Scaffold?

Before exploring specific biological pathways, we must understand the physicochemical causality behind selecting 2,2-dimethylchroman-4-amine hydrochloride[4] for drug synthesis:

  • The Gem-Dimethyl Group (C2 Position): The addition of two methyl groups at the C2 position is a deliberate tactic to introduce steric bulk. This locks the chroman ring into a specific conformation, minimizing entropic penalty upon target binding. Furthermore, it shields the adjacent positions from rapid cytochrome P450-mediated metabolic oxidation, enhancing the in vivo half-life of the final drug.

  • The Chroman Ring (Benzopyran Core): This provides a rigid, lipophilic framework that excels at occupying deep, hydrophobic binding pockets in transmembrane proteins and proteases.

  • The Hydrochloride Salt Form: The free base of this amine can be unstable and prone to oxidation. Supplying it as a hydrochloride salt ensures long-term shelf stability, high solubility in polar aprotic solvents during synthesis, and precise stoichiometric control during high-throughput amide coupling workflows.

Synthesis A 2,2-Dimethylchroman- 4-amine HCl B Freebasing (DIPEA) A->B Deprotonation D Amide Bond Formation B->D Nucleophilic Attack C Carboxylic Acid + Coupling Reagent (HATU) C->D Activated Ester

Caption: Standard amide coupling workflow utilizing the chroman-4-amine hydrochloride scaffold.

Part 2: Mechanism Domain I – CFTR Correction (Cystic Fibrosis)

Cystic Fibrosis is primarily driven by the F508del mutation, which causes the CFTR protein to misfold. The Endoplasmic Reticulum (ER) quality control system detects this misfolding and prematurely degrades the protein before it can reach the cell surface[5].

Derivatives of 2,2-dimethylchroman-4-amine (such as the clinical candidate ABBV/GLPG-2222, or Galicaftor) act as CFTR Correctors [2]. The mechanism of action relies on the chroman core binding directly to the transmembrane domains (TMDs) of the nascent CFTR polypeptide. The lipophilic bulk of the chroman scaffold acts as a molecular strut, physically stabilizing the folded state of the protein. This conformational stabilization allows the mutant CFTR to bypass ER degradation, traffic through the Golgi apparatus, and successfully embed into the plasma membrane as a functional anion channel.

CFTR_Pathway A F508del-CFTR (Misfolded in ER) B Chroman-based Corrector Binding A->B Target Engagement C Conformational Stabilization B->C Steric Support D ER-to-Golgi Trafficking C->D Bypasses ER QC E Functional Cell Surface Expression D->E Maturation

Caption: Mechanism of CFTR correction by chroman-derived modulators.

Self-Validating Protocol: High-Throughput FRET Assay for CFTR Trafficking

To validate the efficacy of a newly synthesized chroman-based corrector, we utilize a highly sensitive phenotypic assay.

  • Causality: We employ a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L). While CFTR is natively a chloride channel, its permeability to iodide is actually higher, and iodide quenches YFP fluorescence significantly faster than chloride. We exploit this physiological disparity to maximize the assay's signal-to-noise ratio.

  • Self-Validation: The assay includes a DMSO vehicle (negative control) to establish baseline misfolding, and a known corrector (e.g., Lumacaftor) as a positive control to validate the dynamic range of the specific cell passage.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells co-expressing F508del-CFTR and mutant YFP at 20,000 cells/well in a 384-well microplate.

  • Compound Incubation: Treat cells with the chroman-derivative (e.g., 10 µM) for 24 hours at 37°C. Reasoning: 24 hours is strictly required to allow the stabilized CFTR to traffic completely from the ER to the plasma membrane.

  • Stimulation: Inject an activating cocktail containing Forskolin (10 µM) to elevate intracellular cAMP, phosphorylating the CFTR R-domain and opening the channel.

  • Kinetic Read & Quenching: Inject NaI buffer (100 mM) while continuously reading fluorescence (Ex: 500 nm, Em: 535 nm) for 14 seconds. Calculate the initial quenching rate ( dF/dt ), which is directly proportional to the number of functional CFTR channels successfully rescued to the surface.

Part 3: Mechanism Domain II – Plasmepsin X Inhibition (Antimalarial)

Beyond genetic diseases, the chroman-4-amine scaffold has proven revolutionary in infectious disease, specifically as a backbone for Plasmepsin X (PMX) inhibitors [3].

When a human is infected with Plasmodium via a mosquito bite, the parasite first replicates asymptomatically in the liver. To transition from the liver to the blood (where it causes clinical Malaria), the parasite relies on PMX, an essential master aspartic protease. PMX cleaves and activates downstream proteins required for the merozoites to egress from the hepatocyte. Chroman-4-amine derivatives act as highly selective PMX inhibitors[6]. By occupying the S1/S1' hydrophobic pockets of the protease, they completely block merozoite egress. This mechanism traps the parasite in the liver, effectively acting as a "chemovaccine" (causal prophylaxis)[3].

PMX_Pathway A Plasmodium in Hepatocyte (Liver) B Plasmepsin X Activation A->B D Merozoite Egress (Blocked) B->D Natural Pathway E Prevention of Blood Stage Infection B->E Chemovaccination Effect C Chroman-Amine Inhibitor C->B Inhibition (Ki < 1nM)

Caption: Plasmepsin X inhibition preventing Plasmodium liver-to-blood transition.

Self-Validating Protocol: FRET-Based Plasmepsin X Cleavage Assay
  • Causality: We use a synthetic peptide substrate flanking the natural cleavage site of SUB1 (a known PMX target), labeled with a DABCYL/EDANS FRET pair. We measure the initial velocity ( V0​ ) rather than endpoint fluorescence to avoid substrate depletion artifacts, allowing for accurate Michaelis-Menten kinetic modeling.

  • Self-Validation: A no-enzyme well serves as the background subtraction control, and a broad-spectrum aspartic protease inhibitor (e.g., Pepstatin A) serves as the positive inhibition control to ensure assay specificity.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant Plasmodium PMX to a final assay concentration of 1 nM in sodium acetate buffer (pH 5.5). Reasoning: The acidic pH mimics the parasite's egress vesicle environment where PMX is natively active.

  • Inhibitor Pre-incubation: Add the chroman-derivative in a 10-point dose-response series (0.1 nM to 10 µM) and incubate for 15 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding the FRET substrate (2 µM final concentration).

  • Kinetic Measurement: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 30 minutes. Calculate the IC50​ from the V0​ of the linear phase, and convert to Ki​ using the Cheng-Prusoff equation.

Part 4: Quantitative Data Summary

To illustrate the versatility of the 2,2-dimethylchroman-4-amine scaffold, the following table summarizes the quantitative pharmacological profiles of its primary derivatives across different therapeutic areas.

Table 1: Pharmacological Profiling of Chroman-4-amine Derivatives

TargetTherapeutic AreaTypical IC50​ / EC50​ Mechanistic Role of the Chroman Scaffold
CFTR (F508del) Cystic Fibrosis EC50​ : 10 - 50 nMProvides a highly lipophilic anchor for transmembrane domain stabilization, preventing misfolding.
Plasmepsin X Malaria (Prophylaxis) IC50​ : < 1 nMOccupies the S1/S1' hydrophobic pockets of the aspartic protease, blocking substrate access.
SIRT2 Neurodegeneration IC50​ : 1 - 5 µMMimics the nicotinamide ring of NAD+, acting as a competitive inhibitor at the catalytic active site.

References

  • Potential Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine: A Technical Guide.Benchchem.
  • Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222).
  • US20240131028A1 - Chemovaccination against plasmodium infection with selective plasmepsin x inhibitors.
  • (S)-2,2-Dimethylchroman-4-amine hydrochloride.Sigma-Aldrich.

Sources

Exploratory

Literature review on 2,2-dimethylchroman-4-amine hydrochloride synthesis pathways

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethylchroman-4-amine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Introduction 2,2-Dimethylchroman-4-amine and its hydrochloride sal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2,2-Dimethylchroman-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylchroman-4-amine and its hydrochloride salt are heterocyclic organic compounds built upon the chroman scaffold. The chroman framework is a "privileged structure" in medicinal chemistry, with its derivatives showing a wide array of biological activities and finding application in the development of therapeutics for neurological and cardiovascular conditions.[1] The presence of a bromine atom at the 6-position, two methyl groups at the 2-position, and an amine group at the 4-position makes 6-bromo-2,2-dimethylchroman-4-amine a versatile intermediate in organic synthesis and drug discovery.[1] While extensive research on the specific biological activity of 6-bromo-2,2-dimethylchroman-4-amine is not widely available, studies on the closely related chroman-4-one scaffold have identified these molecules as potent and selective inhibitors of Sirtuin 2 (SIRT2).[1] SIRT2, a NAD⁺-dependent deacetylase, is implicated in aging-related diseases, including neurodegenerative disorders.[1]

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,2-dimethylchroman-4-amine hydrochloride, with a focus on the synthesis of the key intermediate, 2,2-dimethylchroman-4-one, and its subsequent conversion to the target amine hydrochloride.

Part 1: Synthesis of the Key Intermediate: 2,2-Dimethylchroman-4-one

The synthesis of 2,2-dimethylchroman-4-amine hydrochloride commences with the preparation of its precursor ketone, 2,2-dimethylchroman-4-one. Several synthetic routes to this intermediate have been reported, primarily involving the cyclization of a phenol with a suitable three-carbon component.

Friedel-Crafts Reaction of Phenols with β,β-Dimethylacrylyl Chloride

A common and effective method for the synthesis of 2,2-dimethylchroman-4-ones involves the Friedel-Crafts acylation of a phenol with β,β-dimethylacrylyl chloride, followed by intramolecular cyclization. For instance, 7,8-dimethoxy-2,2-dimethylchroman was synthesized from pyrogallol trimethyl ether and β,β-dimethylacrylyl chloride via the corresponding chroman-4-one.[2]

Experimental Protocol: Synthesis of 7,8-Dimethoxy-2,2-dimethylchroman-4-one (Illustrative Example)

  • Step 1: Friedel-Crafts Acylation: To a solution of pyrogallol trimethyl ether in a suitable solvent (e.g., dichloromethane or carbon disulfide), add a Lewis acid catalyst (e.g., aluminum chloride).

  • Step 2: Addition of Acyl Chloride: Slowly add β,β-dimethylacrylyl chloride to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Step 3: Reaction Monitoring: Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Step 4: Work-up: Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

  • Step 5: Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Step 6: Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product, the corresponding chalcone, can be cyclized in the next step.

  • Step 7: Cyclization: The chalcone is then treated with a base (e.g., sodium hydroxide in ethanol) to effect intramolecular Michael addition, yielding the chroman-4-one.

  • Step 8: Final Purification: The final product is purified by column chromatography or recrystallization.

Condensation of Phenols with β-Hydroxyisovaleric Acid

An alternative approach involves the condensation of a phenol with β-hydroxyisovaleric acid in the presence of a dehydrating agent like boron fluoride-etherate.[2] This method offers a direct route to the chromanone ring system.

Bismuth(III) Triflate Catalyzed Tandem Reaction

An efficient one-pot tandem reaction for the preparation of 4-chromanones utilizes electron-rich phenols and 3,3-dimethylacrylic acid in boiling toluene with bismuth(III) triflate as a catalyst.[2] This method is also successful with the corresponding aryl esters of the acid under the same conditions, offering good yields (25-90%) after chromatography.[2]

Diagram of the Synthesis of 2,2-Dimethylchroman-4-one

Synthesis Phenol Phenol Intermediate Friedel-Crafts Acylation Phenol->Intermediate Lewis Acid (e.g., AlCl3) AcrylylChloride β,β-Dimethylacrylyl Chloride AcrylylChloride->Intermediate Chromanone 2,2-Dimethylchroman-4-one Chalcone Intermediate Chalcone Intermediate->Chalcone Chalcone->Chromanone Base-catalyzed cyclization

Caption: Synthesis of 2,2-dimethylchroman-4-one via Friedel-Crafts acylation followed by cyclization.

Part 2: Conversion of 2,2-Dimethylchroman-4-one to 2,2-Dimethylchroman-4-amine

The transformation of the ketone functionality in 2,2-dimethylchroman-4-one to an amine is a critical step. Reductive amination is the most common and efficient method for this conversion.

The Leuckart-Wallach Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the nitrogen source and the reducing agent.[3][4] The reaction typically requires high temperatures, often between 120 and 130 °C.[3] The product is often the N-formylated derivative, which then requires hydrolysis to yield the free amine.[4][5]

The mechanism involves the initial formation of an iminium ion from the ketone and ammonia (from the decomposition of ammonium formate).[3][5] The formate ion then reduces the iminium ion to the corresponding amine.[3]

Mechanism of the Leuckart Reaction

Leuckart_Mechanism Ketone 2,2-Dimethyl- chroman-4-one Iminium Iminium Ion Ketone->Iminium + H+ Ammonia NH3 (from (NH4)HCO2) Ammonia->Iminium Amine 2,2-Dimethyl- chroman-4-amine Iminium->Amine Reduction Formate HCO2- Formate->Amine

Caption: Simplified mechanism of the Leuckart reaction for the synthesis of 2,2-dimethylchroman-4-amine.

Advantages and Disadvantages of the Leuckart-Wallach Reaction

FeatureDescription
Advantages Simple and easy to perform.[5]
Uses inexpensive and readily available reagents.[4]
Disadvantages Requires high reaction temperatures (>180 °C).[5]
May produce N-formylated byproducts.[5]
Can be difficult to synthesize primary amines from ammonia.[5]
Alternative Reductive Amination Methods

Modern reductive amination protocols offer milder reaction conditions and higher selectivity compared to the classical Leuckart reaction. These methods typically involve a two-step, one-pot process: formation of an imine or enamine intermediate, followed by reduction with a suitable hydride reducing agent.

Common reducing agents for this purpose include:

  • Sodium borohydride (NaBH₄)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

Sodium cyanoborohydride and sodium triacetoxyborohydride are particularly useful as they are less reactive towards ketones and aldehydes at neutral or slightly acidic pH, allowing for the in-situ reduction of the iminium ion as it is formed.

Experimental Protocol: Reductive Amination using Sodium Borohydride (General Procedure)

  • Step 1: Imine Formation: Dissolve 2,2-dimethylchroman-4-one in a suitable solvent (e.g., methanol or ethanol). Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Step 2: pH Adjustment (if necessary): Adjust the pH of the reaction mixture to be slightly acidic (pH 5-6) to promote imine formation.

  • Step 3: Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride portion-wise.

  • Step 4: Reaction Monitoring: Stir the reaction at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Step 5: Work-up: Quench the reaction by the slow addition of water or dilute acid.

  • Step 6: Extraction: Extract the product with an organic solvent.

  • Step 7: Purification: Wash the organic layer with brine, dry over a drying agent, and concentrate. The crude amine can be purified by column chromatography.

Part 3: Formation of the Hydrochloride Salt

The final step in the synthesis is the conversion of the free amine, 2,2-dimethylchroman-4-amine, to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The hydrochloride salt is often a crystalline solid that is easier to handle, purify, and has better stability and solubility in aqueous media compared to the free base.

Experimental Protocol: Formation of 2,2-Dimethylchroman-4-amine Hydrochloride

  • Step 1: Dissolution: Dissolve the purified 2,2-dimethylchroman-4-amine in a suitable organic solvent, such as diethyl ether, ethyl acetate, or a mixture of methanol and diethyl ether.

  • Step 2: Acidification: Add a solution of hydrogen chloride (e.g., HCl in diethyl ether or concentrated hydrochloric acid) dropwise to the stirred solution of the amine.

  • Step 3: Precipitation: The hydrochloride salt will typically precipitate out of the solution.

  • Step 4: Isolation: Collect the solid precipitate by filtration.

  • Step 5: Washing and Drying: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials and impurities. Dry the product under vacuum to obtain the pure 2,2-dimethylchroman-4-amine hydrochloride.

Comparative Analysis of Synthesis Pathways

PathwayKey FeaturesAdvantagesDisadvantages
Leuckart-Wallach Reaction One-pot conversion of ketone to amine using ammonium formate or formamide.Inexpensive reagents, simple procedure.[4][5]High temperatures, potential for byproducts, may require a separate hydrolysis step.[5]
Two-Step Reductive Amination Formation of imine followed by reduction with a hydride reagent (e.g., NaBH₄, NaBH₃CN).Milder reaction conditions, higher selectivity, better control over the reaction.May require careful control of pH, reducing agents can be more expensive.

Conclusion

The synthesis of 2,2-dimethylchroman-4-amine hydrochloride is a multi-step process that hinges on the successful formation of the key intermediate, 2,2-dimethylchroman-4-one. While classical methods like the Leuckart-Wallach reaction provide a direct route for the conversion of the ketone to the amine, modern reductive amination techniques offer milder and more selective alternatives. The choice of the synthetic pathway will depend on factors such as the availability of reagents, the desired scale of the reaction, and the required purity of the final product. The subsequent formation of the hydrochloride salt is a straightforward acid-base reaction that enhances the stability and handling of the final compound. This guide provides a foundational understanding of the synthetic strategies available to researchers and professionals in the field of drug development.

References

  • Synthesis of 2,2-Dimethyl-4-chromanones | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 7-hydroxy-2,2-dimethylchroman-4-one (2a) and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and evaluation of novel chromanone and quinolinone analogues of uniflorol as anti-leishmanial agents - PMC. (2020, March 20). Retrieved from [Link]

  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - MDPI. (2020, April 28). Retrieved from [Link]

  • Leuckart reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Retrieved from [Link]

  • studies on the leuckart reaction. (n.d.). Retrieved from [Link]

  • Reaction pathway for the synthesis of 4-chromanone derivatives (2a–q).... - ResearchGate. (n.d.). Retrieved from [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Retrieved from [Link]

  • Review on Chromen derivatives and their Pharmacological Activities. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Anti-inflammatory and some other pharmacological effects of 3,4-trans-2,2-dimethyl-3-phenyl-4-(p-(beta-pyrrolidinoethoxy)-phenyl)-7-methoxy-chroman (Centchroman) - PubMed. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Structures of substituted 2,2-dimethylchroman-4-one derivatives studied in this work. … - ResearchGate. (n.d.). Retrieved from [Link]

  • Hitchhiker's guide to reductive amination - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC. (n.d.). Retrieved from [Link]

  • Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction - RSC Advances (RSC Publishing). (n.d.). Retrieved from [Link]

  • Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University. (n.d.). Retrieved from [Link]

  • Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis - PMC. (n.d.). Retrieved from [Link]

  • Fukuyama Amine Synthesis | Chem-Station Int. Ed. (2014, March 31). Retrieved from [Link]

  • CN109384677A - A method of synthesis primary amine hydrochloride - Google Patents. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2,2-Dimethylchroman-4-amine hydrochloride in Small Molecule Drug Discovery

Introduction: The Chroman Scaffold as a Privileged Structure The chroman (3,4-dihydro-2H-1-benzopyran) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chroman Scaffold as a Privileged Structure

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and clinically relevant molecules.[1][2] This heterocyclic system, consisting of a benzene ring fused to a dihydropyran ring, is a key structural motif in compounds like tocopherols (Vitamin E) and various flavonoids.[1] Its synthetic tractability and the ability of its derivatives to interact with a multitude of biological targets have established the chroman core as a valuable template for designing novel therapeutics.[1][3] Chroman derivatives have been extensively investigated for numerous applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][4][5]

This document focuses on a specific derivative, 2,2-Dimethylchroman-4-amine hydrochloride . While public domain data on this exact molecule is limited, its structural features—the gem-dimethyl group at the C2 position and the amine at C4—suggest significant potential for creating diverse and potent bioactive agents. The gem-dimethyl group can enhance metabolic stability and lipophilicity, while the C4-amine provides a crucial vector for interaction with biological targets and a handle for further chemical modification.

These notes will provide a technical guide for researchers exploring the potential of 2,2-Dimethylchroman-4-amine hydrochloride. We will propose applications in neurodegenerative disease and oncology based on the well-documented activities of closely related chroman analogs and provide detailed, field-proven protocols for preliminary in vitro evaluation.[6][7]

Physicochemical Properties and Data

A foundational understanding of a compound's properties is critical for experimental design. The following table summarizes key data for 2,2-Dimethylchroman-4-amine hydrochloride.

PropertyValueSource
Molecular Formula C₁₁H₁₆ClNO
Molecular Weight 213.71 g/mol
CAS Number 2646585-67-1 (for the (S)-enantiomer)
Appearance Solid
Purity Typically >95%
Storage Room temperature, protect from light, inert atmosphere
InChI Key OHBAWAXGKXWFAZ-FVGYRXGTSA-N (for the (S)-enantiomer)

Section 1: Application in Neurodegenerative Disease Research

Scientific Rationale: The chroman scaffold is a recurring motif in compounds targeting neurodegenerative diseases like Alzheimer's.[6] Analogs have demonstrated inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in the breakdown of neurotransmitters.[4][6] Furthermore, some chroman-based molecules show potential in modulating monoamine oxidase (MAO) enzymes, which are targets in Parkinson's disease.[6] The 4-amino group of our lead compound provides a key interaction point that may mimic the binding of endogenous ligands to these enzyme active sites.

A study on gem-dimethyl-chroman-4-amine compounds revealed selective inhibition of butyrylcholinesterase (BuChE) with IC50 values in the micromolar range.[6] This provides a strong rationale for evaluating 2,2-Dimethylchroman-4-amine hydrochloride as a potential cholinesterase inhibitor.

Experimental Workflow: CNS Target Screening

The following diagram outlines a typical initial workflow for screening a compound like 2,2-Dimethylchroman-4-amine hydrochloride against CNS-relevant enzyme targets.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis & Next Steps Compound 2,2-Dimethylchroman-4-amine HCl (Stock Solution in DMSO/H2O) Assay1 BuChE Inhibition Assay (Ellman's Method) Compound->Assay1 Dose-response Assay2 AChE Inhibition Assay (Ellman's Method) Compound->Assay2 Dose-response Assay3 MAO-A/B Inhibition Assay (Fluorometric) Compound->Assay3 Dose-response Analysis Calculate IC50 Values Determine Selectivity Index Assay1->Analysis Assay2->Analysis Assay3->Analysis Decision Prioritize based on Potency & Selectivity Analysis->Decision NextSteps Mechanism of Action Studies (e.g., Kinetic Analysis, Docking) Decision->NextSteps If Potency > Threshold

Caption: CNS enzyme screening workflow.

Protocol 1: In Vitro Butyrylcholinesterase (BuChE) Inhibition Assay

This protocol uses the Ellman's method, a colorimetric assay to measure cholinesterase activity.

Principle: BuChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which has a yellow color and can be quantified by measuring absorbance at 412 nm. An inhibitor will reduce the rate of this color change.

Materials:

  • 2,2-Dimethylchroman-4-amine hydrochloride

  • Human recombinant BuChE

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create serial dilutions in phosphate buffer to achieve final assay concentrations (e.g., 100 µM to 1 nM). Causality: DMSO is used for initial solubilization, but final concentration in the assay should be kept low (<1%) to avoid enzyme inhibition.

    • Prepare a 15 mM ATCh solution and a 10 mM DTNB solution in phosphate buffer.

    • Dilute BuChE enzyme in phosphate buffer to a working concentration (e.g., 0.2 U/mL). Rationale: The enzyme concentration should be optimized to yield a linear reaction rate for at least 10 minutes.

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • 25 µL of phosphate buffer (for blanks) OR 25 µL of test compound dilution.

      • 50 µL of DTNB solution.

      • 25 µL of BuChE enzyme solution (add buffer only to blank wells).

    • Incubate the plate at 37°C for 15 minutes. Causality: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding 25 µL of ATCh solution to all wells.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 412 nm every minute for 10-15 minutes at 37°C.

    • Calculate the rate of reaction (V) for each concentration (change in absorbance per minute).

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Trustworthiness: Include a known BuChE inhibitor (e.g., Tacrine) as a positive control to validate the assay performance.

Section 2: Application in Oncology Research

Scientific Rationale: The chroman-4-one scaffold, structurally related to our lead compound, is a building block for molecules with a wide range of pharmacological activities, including anticancer effects.[3][8] These activities are often attributed to the modulation of signaling pathways involved in cell proliferation and survival.[9] Some chroman derivatives have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[7] The amine at the C4 position can serve as a key pharmacophoric feature, potentially forming hydrogen bonds with target proteins like kinases or other enzymes critical for cancer cell growth. Therefore, an initial screen to assess the antiproliferative effects of 2,2-Dimethylchroman-4-amine hydrochloride is a logical first step.

Hypothetical Signaling Pathway Modulation

Many anticancer agents function by inhibiting kinases in proliferative signaling pathways, such as the MAPK/ERK pathway. The diagram below illustrates a simplified version of this pathway, a potential target for chroman derivatives.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Gene Transcription (Proliferation, Survival) Nucleus->Proliferation Inhibitor 2,2-Dimethyl- chroman-4-amine HCl Inhibitor->MEK Hypothesized Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK pathway.

Protocol 2: Cell Viability/Antiproliferation Assay (MTS Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, as measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture.

Materials:

  • 2,2-Dimethylchroman-4-amine hydrochloride

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

  • Doxorubicin or another standard-of-care anticancer drug (for positive control)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Causality: Cell density must be optimized to ensure they are in the exponential growth phase during the experiment.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of the test compound in complete medium from a 10 mM DMSO stock.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and positive control (Doxorubicin) wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂. Rationale: A 72-hour incubation is a standard duration to observe significant effects on cell proliferation.

  • MTS Assay and Data Acquisition:

    • After the incubation period, add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, 5% CO₂. The incubation time depends on the cell type and metabolic rate. Self-Validation: Monitor the color development in the control wells. The reaction should be stopped when the color is apparent but before the absorbance of the control wells exceeds the linear range of the plate reader (~1.5-2.0 OD).

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" blank wells from all other values.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Abs_treated / Abs_vehicle_control) * 100.

    • Plot % Viability versus the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Directions

The protocols outlined in these notes provide a robust starting point for evaluating the therapeutic potential of 2,2-Dimethylchroman-4-amine hydrochloride in the fields of neurodegeneration and oncology. Positive results, such as potent and selective enzyme inhibition or significant antiproliferative activity, would warrant further investigation. Logical next steps include:

  • Mechanism of Action Studies: For enzyme inhibitors, kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive). For antiproliferative hits, assays for apoptosis (e.g., Caspase-Glo) or cell cycle analysis (flow cytometry) can elucidate the mechanism.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound can identify key structural features required for activity and guide the optimization of potency and other drug-like properties.

  • In Vitro ADME Profiling: Early assessment of properties like metabolic stability (using liver microsomes) and cell permeability (e.g., Caco-2 assay) is crucial for predicting the compound's in vivo behavior.

The chroman scaffold continues to be a rich source of therapeutic innovation. Systematic evaluation of novel derivatives like 2,2-Dimethylchroman-4-amine hydrochloride is a promising strategy in the ongoing search for new medicines.

References

  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). Bioorganic & Medicinal Chemistry Letters.
  • Comparative Analysis of the Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine and Other Chroman Derivatives. Benchchem.
  • Biological and Medicinal Properties of Natural Chromones and Chromanones. (2022). Molecules. Available at: [Link]

  • An In-depth Technical Guide to Chroman Chemistry and Its Applications in Drug Development. Benchchem.
  • Comparative study of the pharmacological properties of chroman-2-carboxylate derivatives. Benchchem.
  • Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). Current Drug Targets. Available at: [Link]

  • Review on Chromen derivatives and their Pharmacological Activities. (2019). Research Journal of Pharmacy and Technology.
  • Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. (2022). Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. (2022). RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. (2021). Molecules. Available at: [Link]

  • Review on Chromen derivatives and their Pharmacological Activities. (2019). ResearchGate. Available at: [Link]

  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. (2015). European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions Using 2,2-Dimethylchroman-4-amine Hydrochloride

Introduction: The Significance of Amide Bonds and the Chroman Scaffold The formation of the amide bond is arguably one of the most critical reactions in modern organic and medicinal chemistry, forming the backbone of pep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Amide Bonds and the Chroman Scaffold

The formation of the amide bond is arguably one of the most critical reactions in modern organic and medicinal chemistry, forming the backbone of peptides and proteins and being a prevalent feature in a vast number of pharmaceuticals.[1][2] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Consequently, a wide array of "coupling reagents" have been developed to activate the carboxylic acid, thereby facilitating nucleophilic attack by the amine.[1][3]

The 2,2-dimethylchroman-4-amine moiety is a valuable building block in drug discovery. The chroman framework is a privileged scaffold found in numerous biologically active compounds, and the ability to readily form amide linkages from the 4-amino position allows for the exploration of a vast chemical space to generate novel molecular entities with potential therapeutic applications. This document provides detailed protocols and technical insights for the successful amide coupling of 2,2-Dimethylchroman-4-amine hydrochloride with various carboxylic acids.

Physicochemical Properties of 2,2-Dimethylchroman-4-amine Hydrochloride

A thorough understanding of the starting material is crucial for successful reaction setup and execution.

PropertyValue
Molecular Formula C₁₁H₁₆ClNO
Molecular Weight 213.71 g/mol
Appearance Solid
Storage Room temperature, under inert atmosphere

Note: As 2,2-Dimethylchroman-4-amine is supplied as a hydrochloride salt, a base is required in the reaction to liberate the free amine for the coupling reaction.

Selecting the Appropriate Coupling Reagent

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the electronic nature of the amine, and the desired reaction conditions. For a secondary aniline derivative like 2,2-dimethylchroman-4-amine, which possesses some steric bulk around the nitrogen atom, a robust coupling reagent is recommended. Below is a comparison of commonly used coupling reagents suitable for this type of substrate.

Coupling ReagentClassAdvantagesDisadvantages
EDC (EDCI) CarbodiimideWater-soluble byproducts (urea) simplifying workup. Cost-effective.Can lead to racemization if not used with an additive like HOBt or Oxyma. May be less effective for highly sterically hindered substrates.[3][4]
HATU Uronium/AminiumHigh coupling efficiency, even for sterically hindered and electron-deficient amines.[3][5][6] Fast reaction rates. Low propensity for racemization.Higher cost compared to carbodiimides. Byproducts can sometimes complicate purification. Can cause guanylation of the amine as a side reaction.[7]
PyBOP PhosphoniumGood for sterically demanding couplings. Stable and less moisture-sensitive than some other reagents.Can be less reactive than HATU for very challenging substrates.
T3P Phosphonic AnhydrideEffective for a wide range of substrates. Byproducts are generally water-soluble.Can sometimes be sluggish for aryl amine couplings.

Experimental Protocols

The following protocols are designed as robust starting points for the amide coupling of 2,2-Dimethylchroman-4-amine hydrochloride. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

General Workflow for Amide Coupling

G cluster_prep Reaction Setup cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification prep_amine Dissolve 2,2-Dimethylchroman-4-amine HCl and Carboxylic Acid in Solvent add_base Add Base (e.g., DIPEA, Et3N) to neutralize HCl and deprotonate acid prep_amine->add_base 1. add_coupling_reagent Add Coupling Reagent (e.g., HATU or EDC/HOBt) add_base->add_coupling_reagent 2. activation_step Stir for Pre-activation (formation of active ester) add_coupling_reagent->activation_step 3. coupling_reaction Reaction Progress Monitoring (TLC or LC-MS) activation_step->coupling_reaction 4. workup Aqueous Workup (e.g., wash with aq. NaHCO3, brine) coupling_reaction->workup 5. purification Purification (e.g., Column Chromatography) workup->purification 6.

Caption: General experimental workflow for amide coupling.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly recommended for sterically hindered or electronically deactivated amines and generally provides high yields with minimal side reactions.[2][3][5]

Materials:

  • 2,2-Dimethylchroman-4-amine hydrochloride (1.0 equiv)

  • Carboxylic acid (1.05 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.05 equiv), 2,2-Dimethylchroman-4-amine hydrochloride (1.0 equiv), and HATU (1.1 equiv).

  • Add anhydrous DMF or DCM to dissolve the solids (typically a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath with gentle stirring.

  • Slowly add DIPEA (3.0 equiv) dropwise to the reaction mixture. The initial equivalent of base neutralizes the hydrochloride salt, while the subsequent equivalents facilitate the coupling reaction.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a more cost-effective method suitable for a wide range of substrates. The use of HOBt is crucial to suppress racemization and improve reaction efficiency.[1][3][8]

Materials:

  • 2,2-Dimethylchroman-4-amine hydrochloride (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • Triethylamine (Et₃N) or DIPEA (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents

Procedure:

  • In a dry round-bottom flask, dissolve the carboxylic acid (1.1 equiv), 2,2-Dimethylchroman-4-amine hydrochloride (1.0 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add Et₃N or DIPEA (2.5 equiv) dropwise.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight (12-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. The aqueous washes will remove the urea byproduct formed from EDC.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanism of Amide Bond Formation

G cluster_edc EDC/HOBt Mechanism cluster_hatu HATU Mechanism RCOOH R-COOH O_acylisourea [O-Acylisourea Intermediate] RCOOH->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-Ester O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt Amide Amide HOBt_ester->Amide + R'-NH₂ Amine R'-NH₂ RCOOH_h R-COOH Active_ester_h [Active Ester Intermediate] RCOOH_h->Active_ester_h + HATU + Base HATU HATU Amide_h Amide Active_ester_h->Amide_h + R'-NH₂ Amine_h R'-NH₂ Base_h Base (DIPEA)

Caption: Simplified mechanisms of EDC/HOBt and HATU mediated amide coupling.

Troubleshooting and Key Considerations

  • Low Yields: For challenging couplings, consider switching to HATU if EDC/HOBt fails. Increasing the equivalents of the coupling reagent and base, extending the reaction time, or gently heating the reaction (e.g., to 40-50 °C) can also improve yields. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.[3]

  • Choice of Base: DIPEA is often preferred over Et₃N as it is a non-nucleophilic base and is less likely to cause side reactions. The amount of base is critical, especially when starting with the hydrochloride salt of the amine.

  • Choice of Solvent: DMF is a good solvent for a wide range of substrates due to its high polarity and solvating power. However, its high boiling point can make it difficult to remove. DCM is a good alternative for many reactions and simplifies workup. For aniline derivatives, acetonitrile has also been shown to be an effective solvent.[1] For greener alternatives, solvents like 2-MeTHF and ethyl acetate can be considered.[9]

  • Purification: The byproducts of coupling reagents can sometimes co-elute with the desired product. Careful selection of the chromatographic conditions is essential. The water-soluble nature of the EDC byproduct is a significant advantage in this regard.[8]

References

  • Subbagh, H. et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization studies of an amide coupling reaction with anilines. Retrieved from [Link]

  • Kushwaha, N. et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research. Retrieved from [Link]

  • Watson, D. A. et al. (2017). A Cross-Coupling Approach to Amide Bond Formation from Esters. ACS Catalysis. Retrieved from [Link]

  • Saito, S. et al. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters. Retrieved from [Link]

  • Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. Retrieved from [Link]

  • American Chemical Society. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. Retrieved from [Link]

  • ResearchGate. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2,2-Dimethylchroman-4-amine Hydrochloride Solubility in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals encountering solubility bottlenecks with 2,2-Dimethylchroman-4-ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals encountering solubility bottlenecks with 2,2-Dimethylchroman-4-amine hydrochloride in Dimethyl Sulfoxide (DMSO). This resource synthesizes thermodynamic principles with field-proven methodologies to ensure the integrity of your stock solutions and downstream assays.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q: Why does 2,2-Dimethylchroman-4-amine hydrochloride exhibit poor solubility in DMSO, despite DMSO being a "universal solvent"? A: The root cause lies in the thermodynamics of solvation. 2,2-Dimethylchroman-4-amine hydrochloride is an ionic salt. While DMSO is a highly polar solvent, it is aprotic. It excels at solvating cations but is notoriously poor at solvating anions like chloride (Cl⁻) due to its lack of hydrogen-bond donating capability. Consequently, the high crystal lattice energy of the amine hydrochloride salt often exceeds the solvation energy provided by DMSO, resulting in poor dissolution .

Q: My compound precipitated after being stored in the fridge for a week. What happened? A: DMSO is highly hygroscopic and freezes at a relatively high temperature (18.5°C). If stored improperly, it absorbs atmospheric moisture, which alters its solvating power. Furthermore, cold storage reduces the kinetic energy of the system, causing supersaturated lipophilic molecules to crash out of solution . Stock solutions should be aliquoted, tightly sealed, and warmed to room temperature before use.

Q: What is "freebasing," and why is it recommended for high-concentration DMSO stock solutions? A: Freebasing involves neutralizing the hydrochloride salt with a mild base to yield the uncharged primary amine (the "free base"). The free base of 2,2-Dimethylchroman-4-amine is highly lipophilic and lacks the rigid ionic lattice of the salt, making it exceptionally soluble in 100% organic aprotic solvents like DMSO .

Part 2: Quantitative Data & Physicochemical Profiling

To troubleshoot effectively, we must first benchmark the expected physicochemical behavior of the compound. Understanding these parameters dictates our experimental approach.

PropertyValue / DescriptionSolvation Implication
Chemical State Hydrochloride Salt (R-NH₃⁺ Cl⁻)High lattice energy; requires protic solvation for the Cl⁻ anion.
Core Structure 2,2-Dimethylchroman (Bicyclic)Highly hydrophobic core; prone to precipitation in purely aqueous media.
DMSO Solubility (Salt) Typically < 5-10 mg/mL (Variable)Limited by the aprotic nature of DMSO .
Water Solubility (Salt) High (> 20 mg/mL)Readily solvated by hydrogen bonding networks .
DMSO Solubility (Free Base) Very High (> 50 mg/mL)Neutral, lipophilic molecule perfectly matched to DMSO's polarity.

Part 3: Step-by-Step Troubleshooting Protocols

The following protocols are designed as self-validating systems. Proceed sequentially based on your downstream assay requirements.

Protocol A: Thermal & Mechanical Disruption (First-Line Approach)

Before altering the chemical state of your compound, attempt to overcome the kinetic barrier of dissolution using physical energy .

  • Solvent Preparation: Ensure you are using fresh, anhydrous DMSO. Absorbed water can drastically alter the solubility profile of lipophilic compounds.

  • Addition: Add the required volume of DMSO to the pre-weighed 2,2-Dimethylchroman-4-amine hydrochloride powder to achieve your target concentration.

  • Agitation: Vortex vigorously for 2-5 minutes to maximize the solvent-solute contact area.

  • Thermal Incubation: Place the sealed vial in a water bath at 37°C – 45°C for 15 minutes.

    • Causality: Heat provides the kinetic energy required to disrupt the ionic crystal lattice without degrading the stable chroman core.

  • Sonication: If particulates remain, transfer the vial to a bath sonicator for 10-15 minutes. The cavitation bubbles generate localized shear forces that break apart micro-crystals .

  • Validation: Inspect the solution under a bright light. It must be optically clear. If cloudy, proceed to Protocol B or C.

Protocol B: The Freebasing Technique (For 100% Organic Stocks)

If Protocol A fails and your assay requires a purely organic stock solution, convert the salt to its free base to match DMSO's solvation profile .

  • Suspension: Suspend the poorly soluble amine hydrochloride in anhydrous DMSO.

  • Neutralization: Add an equimolar amount of a mild organic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Example: To solubilize a 10 mM suspension of the compound, add 10 mM of TEA.

  • Agitation: Vortex the mixture for 2 minutes. The TEA will scavenge the HCl, liberating the highly lipophilic 2,2-Dimethylchroman-4-amine free base.

  • Validation & Clarification: The solution should rapidly clear.

    • Scientist's Insight: You may observe a transient, fine white precipitate. This is TEA-HCl forming. If this occurs, centrifuge the vial at 10,000 x g for 2 minutes to pellet the TEA-HCl, leaving your pure free base dissolved in the DMSO supernatant.

Protocol C: Protic Co-Solvent System (For Aqueous-Tolerant Assays)

If freebasing is not viable and your downstream application tolerates trace water, leverage the salt's inherent water solubility .

  • Initial Dissolution: Dissolve the compound powder in a minimal volume of sterile, deionized water (e.g., 5-10% of your final desired volume). The protic water will easily solvate the chloride lattice.

  • Dilution: Slowly add anhydrous DMSO dropwise while continuously vortexing to reach the final volume.

  • Validation: Monitor for cloudiness. If the lipophilic chroman core crashes out upon DMSO addition, the solvent polarity has shifted too far. You must increase the DMSO ratio or revert to Protocol B.

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree to determine the most efficient path to a fully solubilized stock.

SolubilityWorkflow Start 2,2-Dimethylchroman-4-amine HCl + Anhydrous DMSO Vortex Vortex & Sonicate (37°C - 45°C for 15 min) Start->Vortex Check1 Is solution clear? Vortex->Check1 Success Proceed to Assay (Store at -20°C) Check1->Success Yes Fail1 Particulates Remain (Lattice Energy > Solvation) Check1->Fail1 No Decision Downstream Assay Tolerance? Fail1->Decision Protic Protocol C: Protic Co-solvent (Add 5-10% H2O) Decision->Protic Tolerates H2O Freebase Protocol B: Freebasing (Add Equimolar TEA/DIPEA) Decision->Freebase Needs 100% Organic Check2 Is solution clear? Protic->Check2 Freebase->Check2 Check2->Success Yes Check2->Fail1 No (Re-evaluate)

Decision tree for troubleshooting 2,2-Dimethylchroman-4-amine HCl solubility in DMSO.

References

  • Preparation of Amine Hydrochloride by a Catalytic Addition of Diorganozinc Reagents to Imines Organic Syntheses[Link]

  • Effect of the Amine Hydrochloride Salt on the Antifogging Properties of Amino-Functionalized Polysilsesquioxane ACS Applied Polymer Materials [Link]

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 2,2-Dimethylchroman-4-amine Hydrochloride

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges when developing robust chromatographic methods for basic pharmaceutical intermediates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges when developing robust chromatographic methods for basic pharmaceutical intermediates. 2,2-Dimethylchroman-4-amine hydrochloride is a prime example of a problematic analyte. It features a highly hydrophobic chroman core coupled with a polar, basic primary amine. This structural dichotomy often leads to erratic retention times and severe peak tailing.

This guide is designed for researchers and drug development professionals. It bypasses superficial fixes to provide causality-driven troubleshooting, self-validating experimental protocols, and authoritative insights into mobile phase optimization.

Part 1: The Causality of Peak Tailing (Expertise & Experience)

Before adjusting parameters, we must understand the causality of the chromatographic failure. 2,2-Dimethylchroman-4-amine is a primary amine. When analyzed on traditional silica-based C18 columns at a mid-range pH (pH 4–8), you are forcing the analyte into a dual-retention mechanism:

  • Hydrophobic Retention (Primary): The non-polar chroman ring interacts with the C18 alkyl chains.

  • Ionic Interaction (Secondary): Residual silanol groups (Si-OH) on the silica surface become ionized (Si-O⁻) at mid-pH levels . Simultaneously, the primary amine remains protonated (R-NH₃⁺). The resulting ionic bond between the analyte and the stationary phase acts as a strong secondary retention mechanism .

Because these ionic interactions are kinetically slower than hydrophobic interactions, the trailing edge of the chromatographic peak elongates, resulting in severe peak tailing .

Optimization Workflow

OptimizationWorkflow Start Analyze 2,2-Dimethylchroman-4-amine (Basic Amine, pKa ~9.5) Assess Assess Peak Shape (Asymmetry Factor As) Start->Assess Tailing Is As > 1.5? (Peak Tailing) Assess->Tailing Good Optimal Separation Achieved Tailing->Good No Silanol Cause: Ionized Silanol Interactions (Secondary Retention) Tailing->Silanol Yes Step1 Step 1: Adjust Mobile Phase pH Lower pH < 3.0 (e.g., 0.1% TFA) Silanol->Step1 Step1->Assess Re-evaluate Step2 Step 2: Add Competing Base (e.g., 0.1% TEA) if pH adjustment fails Step1->Step2 If still tailing Step2->Assess Re-evaluate Step3 Step 3: Switch Column Use Endcapped or CSH C18 Step2->Step3 If still tailing Step3->Assess Re-evaluate

Caption: Workflow for resolving basic amine peak tailing via mobile phase and column optimization.

Part 2: Troubleshooting Guide & FAQs

Q: How do I choose between an acidic or basic mobile phase for this compound? A: The fundamental rule of robust chromatography is to operate at least 2 pH units away from the analyte's pKa to ensure a single ionization state . The pKa of the primary amine on the chroman ring is typically around 9.5.

  • Acidic Approach (Recommended): Operating at pH < 3.0 (e.g., using 0.1% TFA) fully protonates the amine while neutralizing the acidic silanols on the silica surface, effectively shutting down the secondary ionic interactions .

  • Basic Approach: Operating at pH > 11 (e.g., using ammonium hydroxide) fully deprotonates the amine, rendering it neutral. However, this requires specialized high-pH stable columns to prevent silica dissolution [[1]]([Link]).

Q: Which organic modifier is optimal: Acetonitrile or Methanol? A: Acetonitrile (ACN) is highly recommended. 2,2-Dimethylchroman-4-amine features a rigid, hydrophobic spirocyclic-like core . ACN is an aprotic solvent that provides superior solvation kinetics for this hydrophobic moiety compared to protic methanol. Furthermore, ACN yields lower system backpressure and sharper peaks during gradient elution, which is critical when analyzing complex reaction mixtures in drug discovery workflows .

Q: My peaks are still tailing despite using an acidic mobile phase. What is the next step? A: If pH control is insufficient, the column's stationary phase is likely the bottleneck. Switch to a column with advanced endcapping or polar-embedded groups . Charged Surface Hybrid (CSH) columns are particularly effective, as they maintain a low-level positive surface charge that electrostatically repels basic amines.

Part 3: Quantitative Data Summary

Table 1: Mobile Phase Additives and Their Effects
AdditiveTypical Conc.Approx. pHMechanism of ActionEffect on 2,2-Dimethylchroman-4-amine
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)~2.0Ion-pairing & Silanol suppressionSharpens peaks; increases retention of the protonated amine .
Formic Acid (FA) 0.1% (v/v)~2.7AcidificationMS-compatible; moderate silanol suppression. May still show slight tailing.
Triethylamine (TEA) 0.1% - 0.2% (v/v)VariesCompeting baseBlocks residual silanols; reduces tailing at mid-pH .
Ammonium Acetate 10 mM~6.8BufferMaintains neutral pH; requires highly endcapped or polar-embedded column [[2]]([Link]).

Part 4: Validated Experimental Protocol

Reversed-Phase Gradient Method for 2,2-Dimethylchroman-4-amine

Objective: Achieve baseline resolution with an asymmetry factor (As) < 1.2.

Self-Validation Logic (Trustworthiness): To ensure the trustworthiness of this protocol, it is designed as a self-validating system. You must inject a system suitability mixture containing a neutral marker (e.g., toluene) alongside the amine.

  • Diagnostic Check: If the neutral marker elutes symmetrically (As < 1.2) but the amine tails, the root cause is chemical (unsuppressed silanols). If both peaks tail, the root cause is physical (e.g., column void, dead volume in PEEK tubing) .

Step-by-Step Methodology:

  • Column Selection: Install a Charged Surface Hybrid (CSH) C18 column (e.g., 4.6 × 150 mm, 3.5 μm). CSH technology provides a low-level positive surface charge that repels basic amines, drastically improving peak shape .

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Protonates silanols and acts as an ion-pairing agent).

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • System Equilibration: Flush the HPLC system with 50% B for at least 10 column volumes. This ensures complete equilibration of the TFA ion-pairing agent with the stationary phase, which is critical for reproducible retention times.

  • Gradient Program: Execute the following gradient profile at a flow rate of 1.2 mL/min :

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the highly polar hydrochloride salt).

    • 2.0 - 15.0 min: Linear gradient from 10% B to 90% B.

    • 15.0 - 18.0 min: 90% B (Column wash to elute highly hydrophobic impurities).

    • 18.0 - 22.0 min: 10% B (Re-equilibration).

  • Detection & Sample Prep: Set UV detection at 254 nm. Dissolve the sample in the initial mobile phase conditions (10% B) to prevent solvent-mismatch peak distortion .

References

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Title: Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer Source: Molecules (via NCBI PMC) URL: [Link]

  • Title: Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222) Source: ACS Publications URL: [Link]

Sources

Troubleshooting

Identifying and reducing impurities in 2,2-Dimethylchroman-4-amine hydrochloride batches

Welcome to the Advanced Technical Support Center for 2,2-Dimethylchroman-4-amine hydrochloride . This resource is designed for researchers, analytical scientists, and drug development professionals to troubleshoot synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for 2,2-Dimethylchroman-4-amine hydrochloride . This resource is designed for researchers, analytical scientists, and drug development professionals to troubleshoot synthetic bottlenecks, analytical discrepancies, and impurity remediation strategies.

Section 1: Synthesis Workflows & Impurity Origins

Q: What are the primary organic impurities generated during the synthesis of 2,2-dimethylchroman-4-amine, and what is their mechanistic origin? A: The standard synthetic route involves the reductive amination of 2,2-dimethylchroman-4-one using an ammonia source (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride[1]. While the intended pathway forms an imine intermediate that reduces to the primary amine, two major side reactions often occur[2]:

  • Dimeric Secondary Amine (Over-alkylation): The newly formed primary amine is highly nucleophilic. If the reduction of the imine is slower than the initial condensation, the primary amine can attack unreacted imine, forming a bulky bis(2,2-dimethylchroman-4-yl)amine dimer.

  • Residual Ketone (Incomplete Conversion): Suboptimal equivalents of the ammonia source or premature quenching leaves unreacted 2,2-dimethylchroman-4-one in the mixture.

ImpurityPathway Ketone 2,2-Dimethylchroman-4-one (Starting Material) Imine Imine Intermediate (Transient) Ketone->Imine NH4OAc / MeOH Unreacted Residual Ketone (Incomplete Rxn) Ketone->Unreacted Incomplete Conversion Amine 2,2-Dimethylchroman-4-amine (Target Free Base) Imine->Amine NaBH3CN Reduction Dimer Dimeric Amine (Over-alkylation Impurity) Imine->Dimer Attack by Primary Amine Salt 2,2-Dimethylchroman-4-amine HCl (Final API) Amine->Salt HCl (g) MTBE Amine->Dimer Reacts with Excess Imine

Synthetic workflow and impurity generation pathways for 2,2-Dimethylchroman-4-amine.

Section 2: Analytical Identification & Troubleshooting

Q: My HPLC chromatogram shows severe peak tailing for the main API, masking closely eluting impurities. How do I resolve this? A: Peak tailing for aliphatic and benzylic amines on standard silica-based C18 columns is typically caused by secondary interactions between the protonated amine and unreacted, acidic surface silanols. To establish a self-validating analytical system, switch to an end-capped C18 column or a mixed-mode stationary phase[3]. Incorporating a volatile ion-pairing agent like 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases ensures the amine remains fully protonated, disrupting silanol interactions and sharpening the peak. For trace impurity detection where UV absorption is weak, coupling the HPLC to a Mass Spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) is highly recommended[3].

Quantitative Impurity Profile & HPLC Relative Retention Times (RRT)

ImpurityRRTMechanistic OriginControl Strategy
Des-methyl analog 0.85Starting material impurity (impure prenal)Use high-purity precursors in ketone synthesis.
2,2-Dimethylchroman-4-one 1.45Unreacted starting materialDrive imine formation to completion before reduction.
Dimeric Secondary Amine 1.80Over-alkylation side reactionMaintain excess NH₄OAc; ensure rapid reduction.

Section 3: Regulatory Compliance & Remediation

Q: A recent batch exhibited an unknown impurity at 0.15% area. According to ICH guidelines, what are my obligations? A: Under the ICH Q3A(R2) guidelines for new drug substances, any impurity exceeding the identification threshold (typically 0.10% for a maximum daily dose ≤ 2g) must be structurally identified[4]. You must isolate the impurity via preparative HPLC or synthesize it independently to confirm its structure via NMR and HRMS[5]. Furthermore, because the level meets the qualification threshold (0.15%), biological safety data must be acquired to establish the biological safety of the given impurity profile[4].

Q: How can I selectively purge the dimeric secondary amine and residual ketone during the final hydrochloride salt formation? A: The dimeric amine and the unreacted ketone are significantly more lipophilic than the target primary amine. By leveraging this differential solubility, you can perform a selective crystallization during salt formation.

Step-by-Step Methodology: Selective Recrystallization for Impurity Purge

  • Free-basing the Crude Mixture: Dissolve the crude 2,2-dimethylchroman-4-amine mixture in dichloromethane (DCM) and wash with 1M NaOH.

    • Causality: This converts all amine species (primary and dimeric) entirely to their free base form, ensuring controlled and predictable salt formation in the subsequent steps.

  • Solvent Exchange: Concentrate the organic layer under reduced pressure and reconstitute the residue in anhydrous Methyl tert-butyl ether (MTBE).

    • Causality: MTBE acts as a moderate antisolvent for primary amine HCl salts but possesses enough non-polar character to retain highly lipophilic impurities (like the dimer and ketone) in solution.

  • Controlled Precipitation: Chill the solution to 0 °C under an inert atmosphere[6]. Introduce 1.05 equivalents of anhydrous HCl gas (or HCl in dioxane) dropwise under vigorous stirring.

    • Causality: The primary amine HCl salt precipitates rapidly due to its high polarity. The dimeric amine, being more sterically hindered and lipophilic, remains largely dissolved in the mother liquor.

  • Filtration and Washing: Filter the precipitate under a nitrogen atmosphere and wash the filter cake with cold MTBE.

    • Causality: Nitrogen prevents the hygroscopic absorption of ambient moisture. The cold MTBE wash removes any residual surface-bound ketone and dimer without dissolving the target API.

  • Drying: Dry the solid under vacuum at 40 °C until a constant weight is achieved to remove residual solvents, ensuring compliance with ICH Q3C guidelines[7].

References
  • International Council for Harmonisation (ICH). "ICH Q3A(R2) Impurities in New Drug Substances." ICH Official Website. URL: [Link]

Sources

Optimization

Technical Support Center: Resolving Co-elution Issues in 2,2-Dimethylchroman-4-amine hydrochloride LC-MS Analysis

Introduction to the Chromatographic Challenge In the realm of pharmaceutical analysis, achieving baseline separation of an active pharmaceutical ingredient (API) from its related substances and enantiomers is paramount f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Chromatographic Challenge

In the realm of pharmaceutical analysis, achieving baseline separation of an active pharmaceutical ingredient (API) from its related substances and enantiomers is paramount for accurate quantification and regulatory compliance. The LC-MS analysis of 2,2-Dimethylchroman-4-amine hydrochloride, a chiral amine, presents a common yet intricate challenge: co-elution. This guide, designed for researchers and drug development professionals, provides a structured, in-depth approach to troubleshooting and resolving these complex separation issues.

As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven strategies. The core of the problem often lies in the physicochemical properties of 2,2-Dimethylchroman-4-amine. Its basic amine functional group can lead to undesirable interactions with the stationary phase, resulting in poor peak shape. Furthermore, its chiral nature means that its enantiomers will not be resolved on a standard achiral column.

This guide will walk you through a logical troubleshooting process, from initial diagnosis to method optimization, ensuring the scientific integrity and robustness of your analytical method.

Troubleshooting Guide: A Question & Answer Approach

Question 1: Why is the peak for 2,2-Dimethylchroman-4-amine hydrochloride broad and tailing, and how can this be resolved?

Answer:

Broad and tailing peaks for basic compounds like 2,2-Dimethylchroman-4-amine hydrochloride are frequently caused by secondary ionic interactions between the protonated amine and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2][3] This interaction slows down a portion of the analyte molecules, causing them to elute later and resulting in a "tail."

Troubleshooting Steps:

  • Mobile Phase pH Optimization: The ionization state of the analyte is a critical factor.[4][5] By adjusting the mobile phase to a low pH (e.g., 2.5-3.5) with an additive like formic acid, the amine group will be fully and consistently protonated.[6][7] This also suppresses the ionization of the silanol groups on the stationary phase, minimizing the undesirable secondary interactions.[2]

  • Column Selection: Modern HPLC columns are designed to minimize these secondary interactions.

    • Recommendation: Utilize a column packed with high-purity, end-capped silica. End-capping chemically converts most of the reactive silanol groups into less reactive species. Columns specifically marketed for the analysis of basic compounds are an excellent choice.

  • Use of Mobile Phase Buffers: The addition of a salt, such as ammonium formate, to the mobile phase can help to shield the analyte from interacting with the stationary phase and can also improve peak shape.[3]

Troubleshooting Workflow for Poor Peak Shape

Caption: A stepwise approach to resolving peak tailing for basic compounds.

Question 2: I suspect a structurally similar impurity is co-eluting with the main peak. How can I confirm this and achieve separation?

Answer:

Co-elution of a closely related impurity is a common issue that can lead to inaccurate quantification. Mass spectrometry is a powerful tool for diagnosing this problem.

Diagnostic and Resolution Steps:

  • Mass Spectral Analysis:

    • Protocol: Examine the mass spectrum across the entire width of the chromatographic peak. If the peak is pure, the mass spectrum should be consistent. If a co-eluting impurity is present, you will likely see additional m/z values, and the relative intensities of the ions may change from the leading edge to the trailing edge of the peak.

  • Chromatographic Method Development for Enhanced Selectivity:

    • Change the Stationary Phase: If a standard C18 column does not provide resolution, it is because the impurity has similar hydrophobicity to the analyte. Switching to a stationary phase with a different separation mechanism is key.[8][9]

      • Recommendation: A phenyl-hexyl column offers π-π interactions, while a pentafluorophenyl (PFP) column provides dipole-dipole and ion-exchange interactions in addition to hydrophobic interactions. These alternative chemistries can often resolve compounds that co-elute on a C18 column.

    • Modify the Mobile Phase:

      • Organic Modifier: Changing the organic solvent from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

      • Gradient Optimization: Employing a shallower gradient (a slower increase in the organic solvent concentration over time) can improve the resolution of closely eluting compounds.[10]

Table 1: Stationary Phase Selection Guide for Resolving Closely Eluting Compounds

Stationary PhasePrimary Separation Mechanism(s)Ideal for Separating
C18HydrophobicCompounds with differences in hydrophobicity
Phenyl-HexylHydrophobic, π-π interactionsAromatic or unsaturated compounds
PFP (Pentafluorophenyl)Hydrophobic, π-π, dipole-dipole, ion-exchangePositional isomers, halogenated compounds
CyanoNormal-phase, weak reversed-phase, dipole-dipolePolar compounds
Question 3: How can I separate the enantiomers of 2,2-Dimethylchroman-4-amine for accurate analysis by LC-MS?

Answer:

Enantiomers have identical physical and chemical properties in an achiral environment, so they will not be separated on a standard HPLC column.[11] To resolve them, a chiral environment must be introduced. For LC-MS, the most direct approach is to use a chiral stationary phase (CSP).

Experimental Protocol for Chiral Separation:

  • Chiral Stationary Phase (CSP) Selection:

    • Recommendation: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and effective for separating a wide range of chiral compounds, including amines.[12]

  • Mobile Phase Considerations for LC-MS Compatibility:

    • Reversed-Phase Mode: For seamless integration with mass spectrometry, reversed-phase mobile phases (e.g., acetonitrile/water or methanol/water with volatile additives) are preferred over traditional normal-phase solvents like hexane.[13]

    • Additives: Volatile additives such as formic acid, acetic acid, or ammonium formate are necessary to promote ionization in the MS source without fouling the instrument.[14][15]

  • Method Development:

    • Initial Screening: Begin with a simple isocratic method, for example, 50:50 acetonitrile:water with 0.1% formic acid.

    • Optimization: Systematically vary the ratio of the organic modifier and the aqueous phase to optimize the resolution and retention time. Temperature can also be a powerful tool for improving chiral separations.

Logical Flow for Chiral Method Development

G A Start: Need for Enantiomeric Separation B Select a Polysaccharide-Based Chiral Stationary Phase A->B C Develop a Reversed-Phase Method for MS Compatibility B->C D Screen Mobile Phases (e.g., ACN/Water, MeOH/Water with 0.1% Formic Acid) C->D E Optimize Organic Modifier Concentration and Temperature D->E F End: Baseline Resolution of Enantiomers E->F

Caption: A streamlined workflow for developing a chiral LC-MS method.

Frequently Asked Questions (FAQs)

Q1: Can mass spectrometry itself differentiate between enantiomers?

A1: No, a standard mass spectrometer cannot distinguish between enantiomers because they have the same mass-to-charge ratio (m/z). The separation must be achieved chromatographically before the ions enter the mass spectrometer.[11]

Q2: Could a dirty MS source be the cause of my peak tailing?

A2: While a contaminated ion source can cause a host of issues, including poor sensitivity and high background noise, it is not a primary cause of chromatographic peak tailing. Peak shape issues are almost always rooted in the chromatography itself (the column, mobile phase, and extra-column dead volume).[16]

Q3: What role does sample preparation play in preventing co-elution?

A3: Thorough sample preparation is a critical first line of defense against co-elution.[17] Techniques like solid-phase extraction (SPE) can be used to selectively isolate the analyte of interest from a complex matrix, removing many potential interferences before the sample is ever injected onto the LC system.[18][19] For a basic compound like 2,2-Dimethylchroman-4-amine, a cation-exchange SPE sorbent would be highly effective.

References

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • LCGC International. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. [Link]

  • LCGC North America. Why Do Peaks Tail? [Link]

  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. [Link]

  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Link]

  • International Journal of Research and Analytical Reviews. A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • National Center for Biotechnology Information. The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. [Link]

  • ACS Publications. Preparative LC−MS Purification: Improved Compound-Specific Method Optimization. [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations? [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • Crawford Scientific. The Critical Role of Mobile Phase pH in Chromatography Separations. [Link]

  • National Center for Biotechnology Information. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. [Link]

  • ResearchGate. Development and optimization of an LC-MS method for the separation of nitrosamine impurities. [Link]

  • Veeprho. Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • Waters Corporation. Choosing Best Stationary Phase for Nano and Microflow LC-MS. [Link]

  • Pharmaguideline. Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. [Link]

  • Shimadzu Scientific Instruments. Fundamentals of LC, MS and LCMS. [Link]

  • Agilent Technologies. QUICK-REFERENCE METHOD GUIDE. [Link]

  • Office of Scientific and Technical Information. Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. [Link]

  • Wiley Online Library. Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. [Link]

  • ResearchGate. Chiral Separartions on LCMS. [Link]

  • MDPI. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. [Link]

  • PubMed. Chiral derivatization reagents for enantioselective LC-MS/MS analysis of amino acids with analyte-specific fragmentation. [Link]

  • PubMed. Current status and future developments of LC-MS/MS in clinical chemistry for quantification of biogenic amines. [Link]

  • Waters Corporation. Illicit Drug Analysis in Urine Using 2D LC-MS/MS for Forensic Toxicology. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2,2-Dimethylchroman-4-amine Hydrochloride

Welcome to the technical support center for the crystallization of 2,2-Dimethylchroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2,2-Dimethylchroman-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The following content is structured to address specific experimental challenges, offering explanations grounded in scientific principles and providing actionable protocols to optimize your crystallization outcomes.

I. Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the crystallization of 2,2-Dimethylchroman-4-amine hydrochloride, providing detailed explanations and step-by-step guidance.

Issue 1: No Crystals Are Forming, or Very Low Yield

Question: I've followed a general cooling crystallization protocol, but I'm not getting any crystals, or the yield is extremely low. What are the likely causes and how can I fix this?

A1: Explanation of Potential Causes

The failure of a compound to crystallize from solution, or doing so with very low recovery, is fundamentally a problem of insufficient supersaturation. Supersaturation is the essential driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent growth.[1] Several factors could be preventing your system from reaching the necessary level of supersaturation:

  • Inappropriate Solvent System: The solubility of 2,2-Dimethylchroman-4-amine hydrochloride in your chosen solvent may be too high, even at lower temperatures. A solvent that is too "good" will keep the compound in solution. Conversely, a solvent that is too "poor" may cause the compound to precipitate as an amorphous solid or oil out rather than forming an ordered crystal lattice. The ideal solvent system will exhibit a steep solubility curve with respect to temperature, meaning the compound is highly soluble at elevated temperatures and significantly less soluble at lower temperatures.

  • Insufficient Concentration: The initial concentration of your crude material may be below the saturation point of the solvent at the final temperature, meaning the solution never becomes supersaturated.

  • High Impurity Levels: The presence of impurities can increase the solubility of the main compound, thereby hindering crystallization and reducing the final yield.[2]

  • Metastable Zone Width: Every compound-solvent system has a metastable zone, a region of supersaturation where spontaneous nucleation does not occur. Your current conditions may be within this zone, preventing the initial formation of crystals.

A1: Troubleshooting Protocol

  • Re-evaluate Your Solvent System:

    • If you are using a single solvent, consider introducing an anti-solvent. An anti-solvent is a solvent in which your compound is poorly soluble and that is miscible with your primary solvent.[3][4] The controlled addition of an anti-solvent can effectively induce supersaturation.

    • For amine hydrochlorides, alcohol-water mixtures are often a good starting point.[5] Consider adjusting the ratio of a protic solvent like isopropanol (IPA) with water.

    • Perform small-scale solubility tests with a variety of solvents and solvent mixtures to identify a system with a desirable temperature-dependent solubility profile.

  • Increase Initial Concentration:

    • Carefully increase the amount of crude 2,2-Dimethylchroman-4-amine hydrochloride dissolved in the solvent at the initial high temperature. Ensure the solution is fully dissolved before initiating cooling to avoid the presence of undissolved particles that could act as uncontrolled nucleation sites.

  • Induce Nucleation with Seeding:

    • Seeding is a powerful technique to overcome the energy barrier of primary nucleation.[1][6] Introduce a small amount of previously obtained, high-quality crystals of 2,2-Dimethylchroman-4-amine hydrochloride into the solution once it has entered the metastable zone (i.e., it is supersaturated but has not yet spontaneously nucleated). This provides a template for crystal growth, leading to more consistent and reproducible results.[1]

  • Optimize the Cooling Profile:

    • A slow, controlled cooling rate of 5-10 °C/hour is generally recommended to promote the growth of larger, well-defined crystals.[5] Rapid cooling can lead to the formation of many small crystals or an amorphous precipitate.

Table 1: Recommended Starting Solvent Systems for Screening

Solvent SystemRatio (v/v)Rationale
Isopropanol/Water9:1A common system for amine hydrochlorides, balancing solubility and anti-solvent effects.[5]
Ethanol/Water9:1 to 4:1Similar to IPA/water, may offer different solubility characteristics.
AcetonitrileN/AA polar aprotic solvent that can sometimes yield different crystal habits.[7]
Ethyl AcetateN/AA less polar solvent that may be suitable if the compound is highly soluble in alcohols.[7]
Issue 2: Oiling Out or Formation of an Amorphous Precipitate

Question: Instead of crystals, my product is separating as an oil or a sticky, amorphous solid. Why is this happening and what can I do to promote crystallization?

A2: Explanation of Potential Causes

"Oiling out" occurs when the concentration of the solute exceeds its solubility limit to such an extent that it separates as a liquid phase before it can form a crystalline solid. This is often a result of creating a very high level of supersaturation too quickly.

  • Rapid Cooling or Anti-solvent Addition: A sudden and large change in conditions (e.g., crashing the temperature or dumping in the anti-solvent) can cause the system to bypass the metastable zone entirely, leading to liquid-liquid phase separation instead of solid-liquid phase separation (crystallization).

  • Poor Solvent Choice: The chosen solvent may not be suitable for crystallization, favoring an amorphous state.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the formation of an amorphous solid.[2][6]

A2: Troubleshooting Protocol

  • Reduce the Rate of Supersaturation Generation:

    • Decrease the cooling rate significantly.

    • If using an anti-solvent, add it very slowly and with vigorous stirring to ensure proper mixing and avoid localized high supersaturation.

  • Adjust the Dissolution Temperature:

    • Dissolve the compound at a lower temperature, closer to the saturation point, to reduce the overall degree of supersaturation that will be generated upon cooling.

  • Modify the Solvent System:

    • Select a solvent in which the compound has a lower solubility at higher temperatures. This will necessitate a higher initial temperature for dissolution but can provide a wider operating window for controlled cooling.

  • Utilize Seeding:

    • Seeding the solution while it is in the metastable zone can direct the system towards crystal growth rather than oiling out.

Issue 3: Poor Crystal Morphology (e.g., Needles, Plates, Agglomerates)

Question: My crystallization is yielding very fine needles or plates that are difficult to filter and dry. How can I obtain more equant (cubic or block-like) crystals?

A3: Explanation of Potential Causes

Crystal habit, or the external shape of a crystal, is determined by the relative growth rates of its different crystal faces.[8] Fast-growing faces "grow out," while slow-growing faces become more prominent. Factors that influence these relative growth rates include:

  • Solvent: The solvent can interact differently with various crystal faces, either inhibiting or promoting growth on those faces.[7][8] This is a primary tool for modifying crystal habit.

  • Supersaturation Level: High supersaturation often leads to rapid growth and can favor less stable, needle-like morphologies.

  • pH: For ionizable compounds like amine hydrochlorides, pH can significantly impact crystal shape by altering the surface charge of the growing crystal faces.[9][10]

  • Impurities: Structurally related impurities can adsorb onto specific crystal faces, inhibiting their growth and thereby altering the overall crystal habit.[11]

A3: Troubleshooting Protocol

  • Systematic Solvent Screening:

    • Crystallize the compound from a variety of solvents with different polarities and hydrogen bonding capabilities (see Table 1). For example, crystallization from acetone might yield needles, while ethanol could produce plates.[8]

  • Control the Rate of Crystallization:

    • Employ a slower cooling rate or anti-solvent addition rate. Lowering the supersaturation level generally favors the growth of more compact, equant crystals.

  • Optimize pH:

    • For an amine hydrochloride, the pH of the solution can be critical. While the hydrochloride salt is typically formed in an acidic environment, slight adjustments to the pH can influence the crystal habit.[9] Conduct small-scale experiments where the pH is varied slightly to observe the effect on crystal morphology.

  • Agitation:

    • The stirring rate can also play a role. Gentle agitation (100-200 RPM) is necessary for homogeneity, but excessive agitation can lead to crystal breakage and the formation of smaller particles.[5]

dot

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying Solvent_Selection Solvent System Selection Dissolution Dissolution at Elevated Temp. Solvent_Selection->Dissolution Controlled_Cooling Controlled Cooling Dissolution->Controlled_Cooling Seeding Seeding (Optional) Controlled_Cooling->Seeding Maturation Maturation Controlled_Cooling->Maturation Seeding->Maturation Filtration Filtration Maturation->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Drying Washing->Drying Final_Product Final_Product Drying->Final_Product

Caption: General workflow for cooling crystallization.

III. References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). Google Scholar.

  • The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. J-STAGE.

  • Application Notes and Protocols for the Crystallization of 5-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride. Benchchem.

  • Effect of crystallization temperature, stirring rate, and pH on the crystallization of ammonium sulfate in the presence of calcium sulfate. ResearchGate.

  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. PMC.

  • Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. PubMed.

  • Crystallization Challenges in Pharmaceutical Products. Zhanghua Dryer.

  • Effects of Impurities on CaSO4 Crystallization in the Ca(H2PO4)2–H2SO4–H3PO4–H2O System. PMC.

  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications.

  • Impurity Effects on the Crystallization Kinetics of Ampicillin. ACS Publications.

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.

  • Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. ResearchGate.

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society.

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. ResearchGate.

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd.

  • Successfully preventing crystallization of parenteral formulations using solubility measurements. Technobis.

  • A review on advancement of cocrystallization approach and a brief on screening, formulation and characterization of the same. PMC.

Sources

Reference Data & Comparative Studies

Validation

Comparative Receptor Binding Affinity of 2,2-Dimethylchroman-4-amine Hydrochloride Analogs

The 2,2-dimethylchroman-4-amine scaffold is a highly privileged pharmacophore in medicinal chemistry. Its structural rigidity, combined with the lipophilic anchor of the gem-dimethyl group and the versatile functionaliza...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 2,2-dimethylchroman-4-amine scaffold is a highly privileged pharmacophore in medicinal chemistry. Its structural rigidity, combined with the lipophilic anchor of the gem-dimethyl group and the versatile functionalization potential of the 4-amine, allows it to interact with diverse biological targets. This guide provides an objective, data-driven comparison of 2,2-dimethylchroman-4-amine hydrochloride analogs, focusing on their binding affinities and functional mechanisms across three primary target classes: 5-HT2A receptors, Monoamine Oxidase (MAO) enzymes, and ATP-sensitive potassium (K_ATP) channels.

Quantitative Affinity Comparison

To establish a baseline for comparative analysis, the following table synthesizes the receptor binding affinities and functional profiles of key 2,2-dimethylchroman-4-amine analogs based on recent pharmacological evaluations[1],[2].

Analog / DerivativePrimary TargetBinding Affinity (Ki / IC50)Functional Profile / Mechanism
(±)-N-(4-Bromo-2,5-dimethoxyphenethyl)chroman-4-amine HCl 5-HT2A ReceptorSub-nanomolar (Ki < 1 nM)Efficacious β-Arrestin-biased Agonist
Naphthyl-2,2-dimethylchroman-4-amine MAO-B EnzymeIC50 = 8.9 μMMixed Inhibitor
Unsubstituted 2,2-dimethylchroman-4-amine BuChE / MAO-AIC50 = 38.0 μMModerate Dual Inhibitor
6-Bromo-2,2-dimethylchroman-4-amine K_ATP ChannelTarget-dependentPutative Channel Opener

Target 1: 5-HT2A Receptors & β-Arrestin Biased Agonism

Recent breakthroughs in neuropsychiatric drug development have focused on decoupling the hallucinogenic effects of 5-HT2A agonists from their therapeutic (antidepressant) benefits. Analogs featuring N-benzyl or phenethyl substitutions on the chroman-4-amine core have demonstrated remarkable sub-nanomolar affinity for the 5-HT2A receptor[1].

Mechanistic Causality: The rigid chroman ring restricts the conformational flexibility of the phenethylamine backbone. When the analog binds to the orthosteric pocket, this rigidity forces a specific interaction with the Ser1593x36 residue. This interaction stabilizes a receptor conformation that preferentially recruits β-arrestin-2 while sterically hindering the coupling of the Gαq protein, effectively silencing the hallucinogenic signaling pathway[3].

G Ligand Chroman-4-amine Analog (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds Orthosteric Site Gq Gαq Pathway (Hallucinogenic) Receptor->Gq Weak Activation (Biased Away) Arrestin β-Arrestin-2 Pathway (Therapeutic) Receptor->Arrestin Strong Recruitment (Biased Towards)

Biased signaling of 5-HT2A receptors by chroman-4-amine analogs.

Self-Validating Protocol: 5-HT2A Radioligand Binding Assay

To accurately quantify the binding affinity (Ki) of these analogs, a competitive radioligand binding assay must be employed.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT2A receptors in ice-cold Tris-HCl buffer (pH 7.4). Causality: Working on ice prevents proteolytic degradation of the GPCRs and preserves the structural integrity of the binding pocket.

  • Incubation: Combine 50 μg of membrane protein, 1 nM [3H]-Ketanserin (a highly specific 5-HT2A radioligand), and varying concentrations (10^-11 to 10^-5 M) of the chroman-4-amine analog.

  • Equilibrium: Incubate the microplates at 37°C for 60 minutes. Causality: This temperature mimics physiological conditions, allowing the competitive binding kinetics to reach thermodynamic equilibrium.

  • Filtration & Washing: Rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific adhesion of the lipophilic chroman analogs. Wash 3x with ice-cold buffer.

  • Validation & Readout: Measure radioactivity via liquid scintillation. Self-Validation Check: Define non-specific binding using 10 μM Clozapine. Calculate the Z'-factor; a value > 0.6 confirms the assay's dynamic range and reliability.

Target 2: Monoamine Oxidase (MAO) Inhibition

The 2,2-dimethylchroman-4-amine scaffold also exhibits activity against neurodegenerative targets, specifically Monoamine Oxidase (MAO-A and MAO-B) and Butyrylcholinesterase (BuChE)[2].

Mechanistic Causality: The gem-dimethyl unit at the 2-position acts as a critical lipophilic anchor, interacting positively with the hydrophobic residues lining the MAO binding cavity. Unsubstituted chroman-4-amines show moderate, non-selective inhibition. However, adding bulky aromatic groups (e.g., naphthyl-2,2-dimethylchroman-4-amine) increases steric bulk, driving selectivity toward MAO-B, which possesses a slightly larger substrate cavity than MAO-A[2]. Kinetic studies reveal these analogs act as mixed inhibitors, binding to both the free enzyme and the enzyme-substrate complex.

Workflow Prep Prepare Enzyme (MAO-A/B) Incubate Incubate with Chroman Analog Prep->Incubate Substrate Add Kynuramine Substrate Incubate->Substrate Measure Measure Fluorescence (4-hydroxyquinoline) Substrate->Measure

Step-by-step workflow for MAO inhibition kinetic assay.

Self-Validating Protocol: MAO-B Kinetic Inhibition Assay
  • Enzyme Preparation: Dilute recombinant human MAO-B in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 5 μg/mL.

  • Compound Pre-incubation: Add the chroman-4-amine analog (0.1 to 100 μM) and incubate for 15 minutes at 37°C. Causality: Pre-incubation allows the establishment of steady-state enzyme-inhibitor complexes prior to substrate competition, which is essential for accurate mixed-inhibition modeling.

  • Substrate Addition: Initiate the reaction by adding kynuramine (50 μM final). Causality: Kynuramine is a non-fluorogenic substrate that MAO metabolizes into 4-hydroxyquinoline, a highly fluorescent product, allowing for continuous, real-time kinetic tracking without radioactive waste.

  • Kinetic Readout: Monitor fluorescence continuously (Ex: 310 nm, Em: 400 nm) for 30 minutes.

  • Validation: Run Selegiline (1 μM) as a positive control for complete MAO-B inhibition. Plot Lineweaver-Burk graphs to determine the inhibition constant (Ki) and validate the mixed-inhibition mechanism.

Target 3: ATP-Sensitive Potassium Channels (K_ATP)

While 5-HT2A and MAO represent prominent targets for functionalized 4-amine analogs, the core 2,2-dimethylchroman structure is the foundational pharmacophore for K_ATP channel openers (e.g., Cromakalim analogs)[4].

Mechanistic Causality: The gem-dimethyl groups are essential for anchoring the molecule into the lipophilic pocket of the Sulfonylurea Receptor (SUR) subunit of the K_ATP channel complex. The amine at the 4-position acts as a critical hydrogen bond donor/acceptor. This interaction triggers an allosteric conformational change that forces the associated Kir6.x pore to open, resulting in potassium efflux and cellular hyperpolarization[4].

KATP Analog 2,2-Dimethylchroman Derivative SUR Sulfonylurea Receptor (SUR1/SUR2) Analog->SUR Lipophilic Anchoring Kir Kir6.x Pore Opening SUR->Kir Allosteric Shift Efflux K+ Efflux & Hyperpolarization Kir->Efflux Ion Flux

Mechanism of K_ATP channel activation by 2,2-dimethylchroman derivatives.

References

  • Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists.
  • Design and synthesis of beta-Arrestin-biased 5HT2AR agonists. Aalborg Universitet.
  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry.
  • Potential Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine: A Technical Guide. Benchchem.

Sources

Comparative

Analytical method validation for 2,2-Dimethylchroman-4-amine hydrochloride quantification

Comprehensive Analytical Method Validation Guide for 2,2-Dimethylchroman-4-amine Hydrochloride Quantification Introduction 2,2-Dimethylchroman-4-amine hydrochloride (CAS: 2646585-67-1 for the (S)-enantiomer) is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Method Validation Guide for 2,2-Dimethylchroman-4-amine Hydrochloride Quantification

Introduction

2,2-Dimethylchroman-4-amine hydrochloride (CAS: 2646585-67-1 for the (S)-enantiomer) is a highly valuable synthetic intermediate in modern pharmaceutical development[1]. It is prominently featured in the synthesis of novel antimalarial agents, specifically Plasmepsin X inhibitors[2], as well as various potassium channel openers. Because it is a basic primary amine formulated as a hydrochloride salt, its physicochemical properties present unique chromatographic challenges.

As a Senior Application Scientist, I have observed that ensuring accurate, reproducible quantification of this compound requires a rigorous analytical control strategy. This guide provides an in-depth, objective comparison of analytical platforms and a self-validating protocol for method validation in strict accordance with the updated ICH Q2(R2) guidelines[3].

Part 1: Analytical Platform Comparison

When developing a quantitative assay for 2,2-Dimethylchroman-4-amine hydrochloride, scientists must balance sensitivity, throughput, and operational cost. Below is an objective comparison of the three most viable chromatographic platforms for this compound.

Table 1: Comparative Performance of Analytical Platforms

Analytical PlatformDetectorSensitivity (LOQ)SpecificityOperational CostBest Use Case
HPLC-UV Ultraviolet (210-254 nm)~0.5 - 1.0 µg/mLModerateLowRoutine Quality Control (QC) release testing and assay determination.
UPLC-PDA Photodiode Array~0.1 - 0.5 µg/mLHigh (Peak Purity)MediumHigh-throughput stability indicating assays and impurity profiling.
LC-MS/MS Triple Quadrupole~1.0 - 5.0 ng/mLVery High (Mass/Charge)HighPharmacokinetic (PK) studies and genotoxic impurity quantification.

Part 2: Mechanistic Causality in Experimental Design

Why do amine hydrochlorides notoriously exhibit poor peak shape in standard reversed-phase liquid chromatography (RPLC)? The causality lies in the pKa of the primary amine (typically ~9.5 for chroman-4-amines).

At a neutral pH, the amine is partially ionized, leading to split peaks and unpredictable retention times. At an acidic pH, the amine is fully protonated. While protonation ensures a single ionization state, the positively charged analyte will aggressively interact with residual, negatively charged silanol groups ( −SiO− ) on the silica stationary phase. This secondary ion-exchange interaction causes severe peak tailing and compromises the Limit of Quantitation (LOQ).

To build a self-validating system, the protocol must neutralize these secondary interactions. This is achieved by:

  • Mobile Phase pH Control: Using an acidic modifier (e.g., 0.05% Trifluoroacetic acid, TFA) to suppress silanol ionization (silanol pKa ~3.5-4.5) and fully protonate the amine[2].

  • Ion-Pairing: TFA acts as a volatile ion-pairing reagent. The hydrophobic trifluoroacetate anion pairs with the protonated amine, increasing its retention on the C18 column and shielding it from residual silanols.

  • Stationary Phase Selection: Utilizing a high-purity, fully end-capped C18 column or a polar-embedded phase to physically block access to the silica backbone.

Chromatography_Logic A 2,2-Dimethylchroman-4-amine HCl (Basic Amine, pKa ~9.5) B Mobile Phase pH > 7 (Neutral Amine) A->B C Mobile Phase pH < 3 (Protonated Amine) A->C D Silanol Interactions (Severe Peak Tailing) B->D E Add Ion-Pairing Reagent (e.g., 0.05% TFA) C->E F Sharp Peak & Robust Quantitation E->F

Chromatographic retention mechanism for amine hydrochlorides.

Part 3: Step-by-Step Experimental Protocols

The following protocols detail the ICH Q2(R2) validation workflow for an HPLC-UV method designed for the assay of 2,2-Dimethylchroman-4-amine hydrochloride[3].

Protocol 1: Sample Preparation & Free-Basing Considerations
  • Diluent Selection: Prepare a diluent of 50:50 Water:Acetonitrile (v/v). This ensures complete dissolution of the hydrophilic hydrochloride salt while maintaining compatibility with the initial mobile phase conditions.

  • Standard Preparation: Accurately weigh 10.0 mg of 2,2-Dimethylchroman-4-amine hydrochloride reference standard[1]. Transfer to a 100 mL volumetric flask.

  • Dissolution: Add 50 mL of diluent, sonicate for 5 minutes to ensure the crystalline lattice is fully disrupted, and dilute to volume (Target Concentration: 100 µg/mL).

  • Working Solutions: Serially dilute the stock solution to prepare working standards at 50%, 80%, 100%, 120%, and 150% of the target assay concentration.

Protocol 2: ICH Q2(R2) Method Validation Execution
  • Step 1: Specificity. Inject the blank (diluent), placebo matrix, and the 100 µg/mL standard. Verify that no interfering peaks elute at the retention time of the active pharmaceutical ingredient (API). Peak purity must be confirmed using a PDA detector to ensure the API peak is not co-eluting with degradants.

  • Step 2: Linearity & Range. Inject the working solutions (50% to 150%) in triplicate. Perform a linear regression analysis mapping Peak Area vs. Concentration.

  • Step 3: Accuracy (Recovery). Spike known quantities of the reference standard into a blank matrix at 80%, 100%, and 120% levels. Prepare in triplicate for each level (9 determinations total). Calculate the percentage recovery to prove the extraction efficiency of the method.

  • Step 4: Precision (Repeatability). Inject the 100% target concentration sample six independent times. Calculate the Relative Standard Deviation (%RSD) of the peak areas to validate the precision of the autosampler and integration events.

  • Step 5: Robustness. Deliberately vary critical method parameters: Mobile phase flow rate ( ±0.1 mL/min), column temperature ( ±5∘ C), and mobile phase organic composition ( ±2% ). Evaluate system suitability criteria (resolution, tailing factor) under these varied conditions to prove the method can withstand day-to-day laboratory fluctuations.

ICH_Q2_Lifecycle A Method Development B Specificity & Range A->B C Linearity & Accuracy B->C D Precision Testing C->D E Robustness Evaluation D->E F Validated Method E->F

ICH Q2(R2) Analytical Method Validation Lifecycle.

Part 4: Data Presentation & Acceptance Criteria

To ensure trustworthiness and regulatory compliance, all validation data must be evaluated against predefined acceptance criteria derived from ICH Q2(R2)[3].

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementAcceptance CriteriaScientific Justification
Specificity Unambiguous assessment of analyte.No interference at RT; Peak Purity Angle < Threshold.Ensures the method is stability-indicating and free from matrix bias.
Linearity Proportionality of signal to concentration.Correlation coefficient ( R2 ) ≥0.999 .Validates the dynamic range of the UV detector for the target analyte.
Accuracy Closeness of agreement to true value.Mean recovery between 98.0% and 102.0%.Confirms there is no sample loss during the preparation or extraction phase.
Precision Degree of scatter between series of measurements.%RSD ≤2.0% (n=6).Proves the repeatability of the chromatographic system and integration.
Robustness Reliability under deliberate variations.Tailing factor ≤1.5 ; Resolution ≥2.0 .Guarantees method transferability between different analytical laboratories.

Conclusion

Validating an analytical method for 2,2-Dimethylchroman-4-amine hydrochloride requires a deep understanding of its physicochemical properties. By controlling mobile phase pH and utilizing ion-pairing mechanisms, scientists can eliminate peak tailing and achieve robust, ICH-compliant quantification. The transition from method development to a validated, lifecycle-managed procedure ensures data integrity for downstream pharmaceutical applications.

References

  • [2] Title: WO2021027502A1 - Antimalarial agents Source: Google Patents URL:

  • [3] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.